Bienvenue dans la boutique en ligne BenchChem!

Erbstatin

EGFR inhibition tyrosine kinase assay IC50 comparison

Erbstatin is a natural hydroquinone-derived EGFR tyrosine kinase inhibitor acting as partial competitive inhibitor for both ATP and peptide substrate, binding at a site distinct from the ATP pocket. Unlike gefitinib/erlotinib, it enables dose-response studies with incomplete inhibition at saturating concentrations. Ideal for pulse-chase EGFR signaling experiments (serum inactivation <30 min), angiogenesis studies (CAM assay ID50 = 80 ng/egg) and apoptosis research. For sustained in vivo exposure, co-administer with foroxymithine. Select this compound for kinase kinetic studies requiring precise temporal control of EGFR inhibition.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 100827-28-9
Cat. No. B1671608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbstatin
CAS100827-28-9
SynonymsErbstatin
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C=CNC=O)O
InChIInChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+
InChIKeySIHZWGODIRRSRA-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erbstatin (CAS 100827-28-9): Procurement-Quality Natural EGFR Tyrosine Kinase Inhibitor for Signal Transduction Research


Erbstatin (CAS 100827-28-9, Antibiotic MH 435A) is a natural hydroquinone-derived tyrosine kinase inhibitor isolated from Streptomyces sp. MH435-hF3 fermentation broth [1]. It acts as a selective inhibitor of epidermal growth factor receptor (EGFR)-associated tyrosine kinase, with a reported IC50 of 0.55 μg/mL against EGFR autophosphorylation in vitro . Unlike synthetic ATP-competitive inhibitors, Erbstatin functions as a partial competitive inhibitor with respect to both ATP and peptide substrate, indicating binding to a site distinct from the canonical ATP-binding pocket [2]. It serves as a foundational research tool for investigating EGFR signaling pathways and as the structural prototype for the tyrphostin class of synthetic tyrosine kinase inhibitors [3].

Why Substituting Erbstatin with Other EGFR Inhibitors Compromises Experimental Integrity


Generic substitution of Erbstatin with other EGFR tyrosine kinase inhibitors is scientifically unsound due to fundamental mechanistic, selectivity, and stability distinctions that preclude direct interchangeability. Most contemporary EGFR inhibitors (e.g., gefitinib, erlotinib) function as pure ATP-competitive inhibitors, whereas Erbstatin binds to a site distinct from the ATP and peptide substrate binding pockets as a partial competitive inhibitor, thereby lowering binding affinities for both substrates [1]. This unique binding mode produces a distinct inhibition profile not replicated by ATP-mimetic compounds. Furthermore, Erbstatin's selectivity profile—potent inhibition of EGFR-associated tyrosine kinase (IC50 = 0.55 μg/mL) with substantially weaker activity against protein kinase C (IC50 = 19.8 μM) and minimal inhibition of protein kinase A (IC50 > 179 μg/mL)—differs markedly from both first-generation and later-generation EGFR inhibitors [2][3]. Erbstatin also exhibits pronounced instability in biological matrices, inactivating completely within 30 minutes in calf serum [4]. This instability, while a limitation for certain in vivo applications, paradoxically enables precise temporal control in pulse-chase signaling experiments and mandates the use of stabilizing agents (e.g., foroxymithine) for extended-duration studies—an experimental consideration absent when using stable synthetic analogs. Researchers who substitute without accounting for these factors risk introducing uncharacterized variables that confound data interpretation and compromise reproducibility.

Erbstatin (100827-28-9): Quantitative Comparative Evidence for Scientific Selection


EGFR Tyrosine Kinase Inhibition Potency: Erbstatin vs. Tyrphostin AG 1478

In a head-to-head comparison using an Alamar Blue viability assay across four non-small cell lung cancer (NSCLC) cell lines, the erbstatin analog demonstrated substantially weaker cellular activity compared to the clinically relevant EGFR inhibitor Tyrphostin AG 1478. Against the EGFR-mutant H3255 cell line, Tyrphostin AG 1478 exhibited an IC50 of 0.049 ± 0.001 μM, whereas the erbstatin analog showed no meaningful activity (IC50 > 10 μM). Similarly, against HCC4011 cells, Tyrphostin AG 1478 achieved an IC50 of 0.033 ± 0.007 μM, while the erbstatin analog remained inactive at concentrations up to 10 μM [1]. This 200- to 300-fold difference in cellular potency underscores that while Erbstatin serves as a valuable biochemical probe for isolated kinase assays, its cellular permeability or metabolic stability limitations render it inappropriate for cell-based target engagement studies where tyrphostins or clinical EGFR inhibitors are required. Researchers must select Erbstatin specifically for its mechanistic properties in cell-free systems, not for cellular efficacy.

EGFR inhibition tyrosine kinase assay IC50 comparison cancer cell viability

Mechanism of Inhibition: Erbstatin Partial Competitive Binding vs. RG 14921 Non-Competitive Binding

Kinetic analysis of EGF receptor tyrosine kinase inhibition revealed that Erbstatin functions as a partial competitive inhibitor with respect to both ATP and the peptide substrate, a mechanism distinct from its synthetic analog RG 14921. Specifically, Erbstatin reduced the binding affinities of the enzyme for both ATP and peptide substrate without fully blocking substrate access, indicating binding to a site distinct from both the ATP-binding pocket and the substrate-binding cleft [1]. In contrast, RG 14921 (a pyridone-based erbstatin analog) inhibited EGFR kinase as a non-competitive inhibitor with respect to both ATP and peptide substrate [1]. Furthermore, both Erbstatin and RG 14921 were characterized as slow-binding inhibitors of the EGF receptor kinase, a kinetic feature not shared by most ATP-competitive EGFR inhibitors [1]. This mechanistic distinction has direct experimental consequences: Erbstatin's partial competitive mode produces incomplete inhibition even at saturating concentrations, whereas a pure non-competitive or ATP-competitive inhibitor can theoretically achieve complete blockade. Researchers designing inhibitor washout experiments or investigating resistance mechanisms must account for this partial inhibition ceiling when interpreting dose-response data.

inhibition kinetics EGFR kinase mechanism partial competitive inhibitor binding site characterization

Serum Stability: Erbstatin Complete Inactivation vs. Erbstatin Analog 4-Fold Stability

Erbstatin exhibits pronounced instability in biological matrices, inactivating completely within 30 minutes of incubation in calf serum [1]. In direct comparison, the synthetic erbstatin analog Methyl 2,5-dihydroxycinnamate (CAS 63177-57-1) demonstrates approximately four-fold greater stability under identical conditions, retaining measurable activity after 60-minute incubation [1]. This instability stems from Erbstatin's hydroquinone moiety, which undergoes rapid oxidative degradation in serum-containing environments [2]. Consequently, in vivo efficacy of Erbstatin has only been demonstrated when co-administered with the iron chelator foroxymithine, which prevents oxidative decomposition [3]. Specifically, in an MCF-7 breast cancer mouse xenograft model, Erbstatin administered at 4 mg/animal reduced tumor growth only when combined with foroxymithine; foroxymithine alone exhibited no anti-tumor activity [3]. The erbstatin analog, by contrast, retains in vitro EGFR tyrosine kinase inhibitory activity comparable to Erbstatin (IC50 = 0.14 μg/mL vs. 0.55 μg/mL for Erbstatin) [1] while offering enhanced practical utility for extended-duration experiments.

serum stability compound degradation in vivo compatibility methyl 2,5-dihydroxycinnamate

Kinase Selectivity Profile: Erbstatin Preferential EGFR Inhibition vs. PKA, PKC, and PI Kinase

Erbstatin exhibits a defined selectivity profile across four kinase targets, enabling researchers to anticipate and control for off-target effects in signaling studies. In comparative enzymatic assays, Erbstatin inhibited EGFR-associated tyrosine kinase with an IC50 of 0.2 μg/mL, while displaying substantially reduced potency against phosphatidylinositol (PI) kinase (IC50 = 25 μg/mL; 125-fold weaker), protein kinase A (PKA; IC50 = 100 μg/mL; 500-fold weaker), and protein kinase C (PKC; IC50 > 179 μg/mL; >895-fold weaker) [1]. Independent studies confirmed moderate PKC inhibition with an IC50 of 19.8 ± 3.2 μM (approximately 100-fold weaker than EGFR inhibition) [2]. This selectivity hierarchy—EGFR ≫ PI kinase > PKA > PKC—contrasts with the broader kinase inhibition profiles of pan-kinase inhibitors and even some later-generation EGFR inhibitors. Notably, the first-generation ATP-competitive EGFR inhibitor gefitinib demonstrates potent EGFR inhibition (IC50 < 0.01 μM) with complete selectivity over VEGFR1, SRC, and ABL (all IC50 > 10 μM) [3], a selectivity pattern distinct from Erbstatin's broader moderate activity against PI kinase. This profile makes Erbstatin particularly valuable for experiments where selective EGFR-associated tyrosine kinase inhibition is required without complete ablation of serine/threonine kinase signaling.

kinase selectivity EGFR vs. PKA EGFR vs. PKC phosphatidylinositol kinase off-target activity

Angiogenesis Inhibition: Erbstatin Dose-Dependent Anti-Angiogenic Activity Quantified In Vivo

Erbstatin demonstrates quantifiable, dose-dependent inhibition of in vivo angiogenesis, a property not universally shared among EGFR tyrosine kinase inhibitors. In a chick embryo chorioallantoic membrane (CAM) angiogenesis bioassay, Erbstatin produced significant anti-angiogenic effects at doses as low as 10 ng/egg, with a calculated ID50 value of 80 ng/egg [1]. Parallel in vitro experiments using vascular endothelial cells revealed that Erbstatin inhibited endothelial cell proliferation with an IC50 of 3.6 μM, establishing a direct mechanistic link between tyrosine kinase inhibition and angiogenic suppression [1]. This anti-angiogenic activity is mechanistically distinct from the compound's direct anti-proliferative effects on tumor cells and represents an additional functional dimension for experimental applications. In contrast, while many ATP-competitive EGFR inhibitors (e.g., gefitinib, erlotinib) have been investigated for anti-angiogenic effects primarily through indirect mechanisms (e.g., downregulation of pro-angiogenic factors like VEGF), Erbstatin's direct endothelial cell activity provides a unique tool for studying tyrosine kinase-dependent angiogenesis pathways independent of tumor cell signaling [2]. The ID50 value of 80 ng/egg establishes a quantitative benchmark for dose selection in angiogenesis studies employing this compound.

angiogenesis inhibition chorioallantoic membrane assay endothelial cell proliferation ID50 quantification

Apoptosis Induction: Erbstatin vs. Genistein and RG50864 in Functional Cellular Assays

Erbstatin induces apoptosis and DNA fragmentation in a concentration-dependent manner, with effects quantifiable and comparable to other tyrosine kinase inhibitors. In mouse L1210 leukemia cells, Erbstatin at 10 μg/mL induced morphological apoptosis and internucleosomal DNA fragmentation [1][2]. The apoptotic mechanism involves hydrogen peroxide production, as demonstrated by attenuation of apoptosis with antioxidant co-treatment, while tyrosine phosphorylation inhibition remained unaffected by antioxidants [3]. This H2O2-dependent apoptotic pathway is not uniformly observed across all tyrosine kinase inhibitors. In functional platelet assays, Erbstatin (IC50 ≈ 20 μg/mL) abrogated PAF-induced tyrosine phosphorylation, PKC activation, platelet aggregation, and serotonin secretion, whereas genistein at 100 μg/mL was without effect [4]. Compound RG50864 (a tyrphostin) exhibited approximately one-third the potency of Erbstatin in these platelet responses [4]. The hydrogen peroxide-mediated apoptosis mechanism is particularly significant because it represents a tyrosine kinase-independent component of Erbstatin's cellular activity, distinguishing it from purely kinase-dependent inhibitors and providing a dual-mechanism tool for studying oxidative stress contributions to cell death pathways.

apoptosis induction DNA fragmentation L1210 leukemia tyrphostin comparison

Erbstatin (CAS 100827-28-9): Evidence-Based Applications for Scientific and Industrial Procurement


Cell-Free EGFR Kinase Assays Requiring Partial Competitive Inhibition Mechanism

Erbstatin is optimally suited for biochemical assays where its unique partial competitive inhibition mechanism with respect to both ATP and peptide substrate is required [1]. In contrast to pure ATP-competitive inhibitors like gefitinib (IC50 < 0.01 μM) or erlotinib, Erbstatin binds to a site distinct from the canonical ATP-binding pocket, lowering substrate binding affinities without fully blocking catalysis [1]. This property enables dose-response studies that achieve incomplete inhibition even at saturating concentrations, making Erbstatin the compound of choice for characterizing the extended catalytic center structure of EGFR kinase and for kinetic studies probing substrate-cooperative binding mechanisms. Recommended concentration range: 0.1-10 μg/mL (0.55-55 μM) based on reported EGFR kinase IC50 of 0.55 μg/mL . For maximal experimental reproducibility, use freshly prepared DMSO stock solutions and avoid prolonged exposure to aqueous buffers containing serum proteins due to the compound's documented instability (complete inactivation within 30 minutes in calf serum) [2].

Short-Term Pulse-Chase EGFR Signaling Experiments with Temporal Control

Erbstatin's rapid inactivation profile—complete loss of activity within 30 minutes in serum-containing media [2]—paradoxically provides a unique advantage for pulse-chase experimental designs requiring precise temporal control over EGFR signaling inhibition. Researchers can treat cells with Erbstatin to acutely inhibit EGFR kinase activity, then rely on the compound's natural degradation to restore signaling without requiring washout steps that introduce mechanical stress and experimental variability. This application is particularly valuable for studying early EGFR signaling events, receptor trafficking dynamics (Erbstatin prevents EGFR-substance complex endocytosis without blocking EGF binding) , and the kinetics of downstream effector activation. The selectivity profile—potent EGFR inhibition (IC50 = 0.2 μg/mL) with 125-fold weaker PI kinase inhibition (IC50 = 25 μg/mL) and >500-fold weaker PKA inhibition (IC50 = 100 μg/mL) [3]—allows researchers to attribute observed effects primarily to EGFR-associated tyrosine kinase blockade with defined off-target boundaries. This application leverages Erbstatin's instability as an experimental feature rather than a limitation.

In Vivo Angiogenesis Studies Using CAM Assay with Defined ID50 Benchmark

Erbstatin has been quantitatively validated for in vivo angiogenesis studies using the chick embryo chorioallantoic membrane (CAM) assay, with a defined ID50 value of 80 ng/egg and significant inhibition observed at doses as low as 10 ng/egg [4]. This well-characterized anti-angiogenic activity, coupled with direct endothelial cell proliferation inhibition (IC50 = 3.6 μM), positions Erbstatin as a reference compound for angiogenesis research [4]. The compound's anti-angiogenic effect is mechanistically linked to inhibition of erbstatin-sensitive tyrosine kinase(s) involved in angiogenic endothelial cell proliferation, rather than indirect VEGF downregulation via tumor cell EGFR blockade [4]. Researchers investigating tyrosine kinase-dependent angiogenesis pathways should select Erbstatin for CAM assay validation studies, with dose ranges guided by the established ID50 benchmark. This application benefits from Erbstatin's natural product origin and well-documented mechanism, which facilitates comparison across angiogenesis studies using structurally diverse inhibitors.

H2O2-Dependent Apoptosis Studies Requiring Dual-Mechanism (Kinase + Oxidative Stress) Tool Compound

Erbstatin induces apoptosis through a dual mechanism involving both tyrosine kinase inhibition and hydrogen peroxide production, making it uniquely valuable for studies investigating the intersection of kinase signaling and oxidative stress pathways. At 10 μg/mL, Erbstatin triggers morphological apoptosis and DNA fragmentation in L1210 leukemia cells [5], with the apoptotic effect attenuated by antioxidants while tyrosine phosphorylation inhibition remains unaffected [6]. This H2O2-dependent component distinguishes Erbstatin from pure kinase inhibitors like genistein (inactive at 100 μg/mL in platelet functional assays) and provides a tool for studying redox-sensitive cell death mechanisms [7]. Researchers investigating oxidative stress contributions to apoptosis or seeking to differentiate kinase-dependent from kinase-independent pro-apoptotic effects should select Erbstatin. The quantifiable potency differential relative to RG50864 (tyrphostin, ~3-fold less potent) and genistein (>5-fold less potent) in functional assays [7] provides dose-response context for comparative studies. For in vivo applications requiring sustained Erbstatin exposure, co-administration with the iron chelator foroxymithine is required to prevent oxidative degradation, as demonstrated in MCF-7 xenograft studies where Erbstatin (4 mg/animal) reduced tumor growth only when combined with foroxymithine [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erbstatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.